

# Physiological Effects of Elabela(19-32) Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Elabela(19-32) |           |  |  |  |
| Cat. No.:            | B15607937      | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Elabela (ELA), also known as Toddler or Apela, is a recently identified endogenous peptide hormone that, along with apelin, acts as a ligand for the G-protein coupled apelin receptor (APJ).[1][2][3] The ELA/apelin-APJ system plays a crucial role in a variety of physiological processes, including cardiovascular regulation, fluid homeostasis, and embryonic development. [1][4] Elabela is encoded by the APELA gene and is processed into several active fragments, with Elabela-32 being the most studied isoform.[4] Notably, a smaller bioactive fragment, Elabela(19-32), has been identified and shown to possess potent biological activity, often comparable to or even exceeding that of the full-length peptide.[5][6][7] This technical guide provides an in-depth overview of the physiological effects of Elabela(19-32) administration, with a focus on its cardiovascular, renal, and metabolic impacts. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

# Core Physiological Effects of Elabela(19-32)

**Elabela(19-32)** exerts a range of physiological effects primarily through its interaction with the APJ receptor. These effects are particularly prominent in the cardiovascular and renal systems.

### **Cardiovascular Effects**



Administration of Elabela, including its active fragment ELA(19-32), elicits significant cardiovascular responses. These include positive inotropic effects, vasodilation leading to a reduction in blood pressure, and increased cardiac output.[5][6][8]

### Key Cardiovascular Effects:

- Positive Inotropy: **Elabela(19-32)** enhances cardiac contractility.[5][6] Studies on the parent molecule, Elabela-32, have demonstrated a dose-dependent increase in left ventricular ejection fraction and fractional shortening.[9][10]
- Vasodilation and Blood Pressure Reduction: Elabela(19-32) induces vasodilation, leading to
  a decrease in arterial blood pressure.[5][6] This effect is observed in both normotensive and
  hypertensive animal models.[11][12] The vasodilatory action of Elabela appears to be at
  least partially independent of nitric oxide, distinguishing it from apelin.[8]
- Increased Cardiac Output: The combination of increased heart contractility and reduced afterload results in a significant increase in cardiac output.[8][10]

### **Renal Effects**

Elabela is highly expressed in the adult kidney and plays a crucial role in regulating fluid and electrolyte balance.[4][13]

#### Key Renal Effects:

- Diuresis and Natriuresis: Administration of Elabela promotes urine output (diuresis) and sodium excretion (natriuresis).[14] This effect is attributed to the inhibition of vasopressin signaling and the prevention of aguaporin 2 translocation in the collecting ducts.[4][13]
- Renoprotection: Elabela has demonstrated protective effects in various models of kidney injury. It has been shown to attenuate renal fibrosis, inflammation, and apoptosis in hypertensive and diabetic nephropathy models.[4][12][13] Elabela antagonizes the intrarenal renin-angiotensin system (RAS), contributing to its blood pressure-lowering and renoprotective actions.[15]

### **Metabolic Effects**



The role of Elabela in metabolism is an emerging area of research. While less characterized than its cardiovascular and renal effects, some studies suggest its involvement in metabolic regulation.

#### Key Metabolic Effects:

- Regulation of Food Intake: Central administration of Elabela has been shown to suppress appetite in animal models.[14]
- Glucose Homeostasis: There is some evidence to suggest that the Elabela/apelin system is involved in regulating glucose metabolism, though further research is needed to fully elucidate the specific role of Elabela(19-32).

### **Quantitative Data**

The following tables summarize the quantitative data on the physiological effects of Elabela administration from various experimental studies. Note that much of the detailed in vivo doseresponse data has been generated with Elabela-32, the parent peptide of **Elabela(19-32)**.

Table 1: Cardiovascular Effects of Elabela-32 Administration in Rats



| Parameter                                  | Species/Mo<br>del                                | Dose             | Route                               | Effect                                                | Reference |
|--------------------------------------------|--------------------------------------------------|------------------|-------------------------------------|-------------------------------------------------------|-----------|
| Mean Arterial<br>Pressure<br>(MAP)         | Spontaneousl<br>y<br>Hypertensive<br>Rats (SHRs) | 10 nmol/kg/hr    | Continuous<br>Infusion (6<br>weeks) | Abolished high-salt diet- induced hypertension        | [16]      |
| Left Ventricular Ejection Fraction (LVEF)  | Anesthetized<br>Rats                             | 150 nmol         | IV                                  | ↑ 13.5 ± 1.7%                                         | [8][10]   |
| Right Ventricular Ejection Fraction (RVEF) | Anesthetized<br>Rats                             | 150 nmol         | IV                                  | ↑ 9.0 ± 1.8%                                          | [8][10]   |
| Cardiac<br>Output (CO)                     | Anesthetized<br>Rats                             | 20 nmol          | IV                                  | 3296 ± 370<br>RVU/min (vs.<br>352 ± 86 in<br>saline)  | [8][10]   |
| Cardiac<br>Output (CO)                     | Anesthetized<br>Rats                             | 150 nmol         | IV                                  | 4000 ± 826<br>RVU/min (vs.<br>716 ± 215 in<br>saline) | [8][10]   |
| Right Ventricular Systolic Pressure (RVSP) | Monocrotalin<br>e-induced<br>PAH Rats            | 450<br>μg/kg/day | Daily IP<br>injection (21<br>days)  | Attenuated from 81.3 ± 6.0 mmHg to 52.5 ± 1.9 mmHg    | [1][8]    |

RVU: Relative Volume Units; PAH: Pulmonary Arterial Hypertension; IV: Intravenous; IP: Intraperitoneal.



Table 2: Signaling Pathway Activation by Elabela(19-32)

| Pathway                     | Cell Line                   | Parameter | Value                | Reference |
|-----------------------------|-----------------------------|-----------|----------------------|-----------|
| Gαi1 Signaling              | CHO cells<br>expressing APJ | EC50      | 8.6 nM               | [7]       |
| β-arrestin-2<br>Recruitment | CHO cells<br>expressing APJ | EC50      | 166 nM               | [7]       |
| ERK1/2<br>Phosphorylation   | CHO cells<br>expressing APJ | EC50      | 14.3 nM (for<br>ELA) | [17]      |

# **Signaling Pathways**

**Elabela(19-32)** binding to the APJ receptor activates downstream signaling cascades, primarily through G-protein dependent and β-arrestin dependent pathways.[18] A key pathway implicated in the cardiovascular effects of Elabela is the PI3K/Akt/eNOS cascade, which leads to the production of nitric oxide and subsequent vasodilation.[14] Elabela also stimulates the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which is involved in its inotropic effects.[5]





Click to download full resolution via product page

Caption: Elabela(19-32) Signaling Pathway.

## **Experimental Protocols**

This section outlines general methodologies for key experiments involving the administration of **Elabela(19-32)**.

# In Vivo Administration and Cardiovascular Assessment in Rodents

Objective: To assess the acute cardiovascular effects of Elabela(19-32) in anesthetized rats.

Materials:

• Elabela(19-32) peptide



- Saline (0.9% NaCl)
- Anesthetic (e.g., isoflurane)
- Pressure-volume catheter
- MRI machine suitable for small animals
- Data acquisition and analysis software

#### Procedure:

- Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane (1.5-2.5% inhaled).[1][8]
- Catheterization: Insert a pressure-volume catheter into the left ventricle via the right carotid artery to monitor hemodynamics.[1][8]
- Baseline Measurement: Record baseline cardiovascular parameters, including heart rate, blood pressure, and cardiac output, for a stable period.
- **Elabela(19-32)** Administration: Administer a bolus intravenous injection of **Elabela(19-32)** at the desired dose (e.g., starting from a low dose and escalating). A saline injection should be used as a control.
- Data Recording: Continuously record cardiovascular parameters for a defined period postinjection (e.g., 10-20 minutes) to capture the peak effect and return to baseline.[8]
- MRI Assessment (Optional): In a separate cohort of animals, perform cardiac MRI to assess left and right ventricular ejection fractions and volumes before and after Elabela(19-32) administration.[1][8]
- Data Analysis: Express the peak effects of Elabela(19-32) on cardiovascular parameters as
  a change from baseline and compare with the saline control group using appropriate
  statistical analysis (e.g., one-way ANOVA with a post-hoc test).[8][10]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system Liu Annals of Translational Medicine [atm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. The Elabela-APJ axis: a promising therapeutic target for heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic infusion of ELABELA alleviates vascular remodeling in spontaneously hypertensive rats via anti-inflammatory, anti-oxidative and anti-proliferative effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Advances in the study of ELABELA in renal physiological functions and related diseases
   PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Elabela Protects Spontaneously Hypertensive Rats From Hypertension and Cardiorenal Dysfunctions Exacerbated by Dietary High-Salt Intake PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]



To cite this document: BenchChem. [Physiological Effects of Elabela(19-32) Administration: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15607937#physiological-effects-of-elabela-19-32-administration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com